molecular formula C20H17ClN4O2S B11225803 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B11225803
M. Wt: 412.9 g/mol
InChI Key: DWBDALPTYFLINI-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

    Thioether Formation: The triazole and benzofuran rings are linked via a thioether bond, which is formed by reacting the triazole with a thiol derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with 3-chlorophenylacetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or benzofuran rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activity or material properties not found in similar compounds. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity to certain biological targets .

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C20H17ClN4O2S/c1-2-25-19(17-10-13-6-3-4-9-16(13)27-17)23-24-20(25)28-12-18(26)22-15-8-5-7-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,26)

InChI Key

DWBDALPTYFLINI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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